molecular formula C10H13O4P B1652543 [Ethoxy(phenyl)phosphoryl]acetic acid CAS No. 14655-58-4

[Ethoxy(phenyl)phosphoryl]acetic acid

Cat. No.: B1652543
CAS No.: 14655-58-4
M. Wt: 228.18 g/mol
InChI Key: HBANCDWRBXDLPH-UHFFFAOYSA-N
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Description

[Ethoxy(phenyl)phosphoryl]acetic acid is a phosphorylated acetic acid derivative characterized by a phosphoryl group substituted with ethoxy and phenyl moieties. Its structure comprises an acetic acid backbone linked to a phosphoryl group (P=O), where one oxygen is bonded to an ethoxy group (C₂H₅O–) and another to a phenyl ring (C₆H₅–). These analogs are frequently utilized in organic synthesis, pharmaceuticals, and agrochemicals due to their reactivity and stability .

Properties

CAS No.

14655-58-4

Molecular Formula

C10H13O4P

Molecular Weight

228.18 g/mol

IUPAC Name

2-[ethoxy(phenyl)phosphoryl]acetic acid

InChI

InChI=1S/C10H13O4P/c1-2-14-15(13,8-10(11)12)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)

InChI Key

HBANCDWRBXDLPH-UHFFFAOYSA-N

SMILES

CCOP(=O)(CC(=O)O)C1=CC=CC=C1

Canonical SMILES

CCOP(=O)(CC(=O)O)C1=CC=CC=C1

Other CAS No.

14655-58-4

Origin of Product

United States

Comparison with Similar Compounds

The following compounds share structural similarities with [Ethoxy(phenyl)phosphoryl]acetic acid, differing primarily in phosphoryl substituents, ester/acid groups, or additional functional groups.

Structural Features
Compound Name CAS Number Molecular Formula Phosphoryl Substituents Functional Group
Ethyl (diphenylphosphoryl)acetate 6361-5-3 C₁₆H₁₇O₄P Diphenyl Ethyl ester
Triethyl phosphonoacetate 868-85-9 C₇H₁₅O₅P Diethoxy Ethyl ester
(Diethoxyphosphoryl)acetic acid 3095-95-2 C₆H₁₃O₅P Diethoxy Acetic acid
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate 54624-57-6 C₈H₁₁F₆O₅P Bis(trifluoroethoxy) Ethyl ester
2-(5-Chlorobenzo[b]thiophen-3-yl)-2-(ethoxy(methyl)phosphoryl)acetic acid 1224709-42-5 C₁₃H₁₄ClO₄PS Ethoxy, methyl Acetic acid

Key Observations :

  • Phosphoryl Substituents : The target compound’s mixed ethoxy/phenyl substitution contrasts with analogs featuring diphenyl (), diethoxy (), or fluorinated groups ().
  • Functional Groups : Most analogs exist as esters (e.g., ethyl, triethyl), enhancing volatility and synthetic utility, whereas the acetic acid form (e.g., ) may exhibit higher polarity and reactivity in aqueous environments.
Physical Properties
Compound Name Molecular Weight (g/mol) Density (g/mL) Melting/Boiling Point
Ethyl (diphenylphosphoryl)acetate 304.28 N/A N/A
Triethyl phosphonoacetate 224.19 1.122* 110–112°C (bp)
(Diethoxyphosphoryl)acetic acid 196.14 1.220 (25°C) N/A
Ethyl 2-(bis(2,2,2-trifluoroethoxy)phosphoryl)acetate 332.14 N/A N/A

*Density inferred from analogous phosphonates.

Key Observations :

  • Molecular Weight : Compounds with bulkier substituents (e.g., diphenyl in ) have higher molecular weights.

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